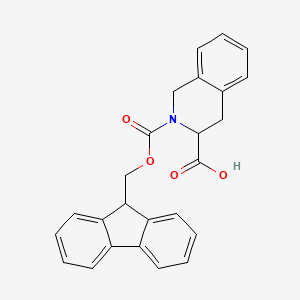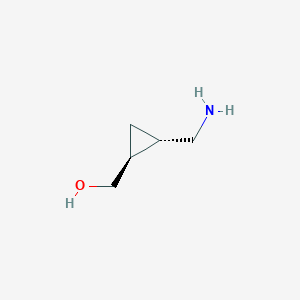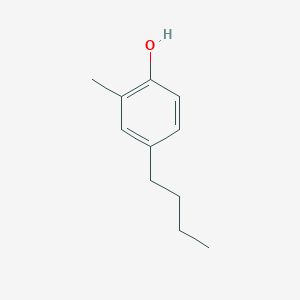
4-Butyl-2-methylphenol
Overview
Description
4-Butyl-2-methylphenol, also known as p-tert-Butylphenol (PTBP), is a chemical compound that is widely used in various industries, including the pharmaceutical, cosmetic, and food industries. PTBP is a white crystalline solid with a melting point of 67-69 °C and a boiling point of 271-273 °C. It is a highly reactive compound due to its phenolic group and tert-butyl group, which makes it an important intermediate in the synthesis of various organic compounds.
Scientific Research Applications
Environmental Monitoring
4-Butyl-2-methylphenol, as part of a group of estrogenic phenolic compounds, can be detected in aquatic environments using GC/MS methods. This technique, which includes solid phase extraction, can assess the occurrence of these compounds in sewage, surface, and drinking water. Such monitoring is essential for environmental health (Bolz, Körner, & Hagenmaier, 2000).
Industrial Applications
In the electrical industry, this compound is used as an antioxidant in transformer oil. Its concentration in transformer oil can be determined using electrochemical techniques, specifically differential pulse voltammetry, which has shown a good linear relationship with the antioxidant's concentration (Zhou, Bing, Tao, & Song, 2012).
Antioxidant Properties and Toxicity
This compound, due to its antioxidant properties, is widely used in food additives. Studies using electron spin resonance spectroscopy have investigated the free radical metabolites of this compound, providing insights into its biochemical properties and potential toxicological implications (Valoti, Sipe, Sgaragli, & Mason, 1989).
Oxidation Mechanisms
The oxidation of this compound with hydrogen peroxide, especially in the presence of heteropolyacids, has been studied, revealing various oxidation products and suggesting possible precursor-product relationships. This study contributes to understanding the chemical behavior of phenols in oxidative environments (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).
Biological Activity
The biological activity of this compound has been explored in relation to its effects on sodium and potassium balance in rabbits. This research is part of a broader study on the activity of commercial antioxidants used in the stabilization of edible fats (Denz & Llaurado, 1957).
Scientific Research Applications of this compound
GC/MS Method Development for Phenolic Xenoestrogens
A GC/MS method was developed for determining estrogenic phenolic compounds in aquatic samples, including this compound. This method involves solid-phase extraction and methylation, enabling analysis even in raw sewage samples, with detection limits between <0.01 and 0.05 ng/l (Bolz, Körner, & Hagenmaier, 2000).
Antioxidant Detection in Transformer Oil
This compound (BHT), a common antioxidant in transformer oil, was studied using electrochemical techniques. A new method for determining BHT in transformer oil was established using differential pulse voltammetry, showing a good linear relationship between BHT concentration and voltammetric response (Zhou, Bing, Tao, & Song, 2012).
Free Radical Intermediates Study
Electron spin resonance spectroscopy revealed free radical metabolites of BHT and related compounds. This study provides insights into the metabolic activation and toxicological implications of BHT oxidation (Valoti, Sipe, Sgaragli, & Mason, 1989).
Oxidation Mechanism Investigation
Research on the oxidation of this compound with hydrogen peroxide explored the conversion of this compound under acidic conditions, providing an understanding of the oxidation mechanism of phenols (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).
Electrochemical Reactivity with Superoxide Anion Radical
The study of this compound's reactivity with superoxide anion radical using electrochemical methods provided valuable data on the antioxidant activity of phenolic compounds and their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
Oxidation Product Isolation from Polyethylene Film
An oxidation product of this compound was isolated from aged polyethylene film, highlighting its impact on the discoloration of polyethylene and its potential catalyzation by contact with carbon black (Daun, Gilbert, & Giacin, 1974).
properties
IUPAC Name |
4-butyl-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWAEBYMBFFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17269-95-3 | |
| Record name | 4-Butyl-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17269-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-butyl-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



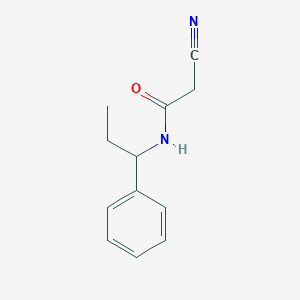
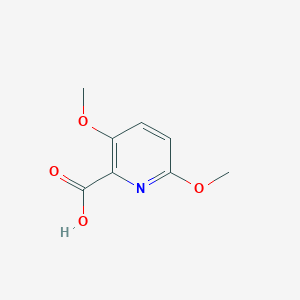
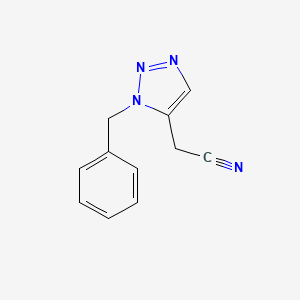
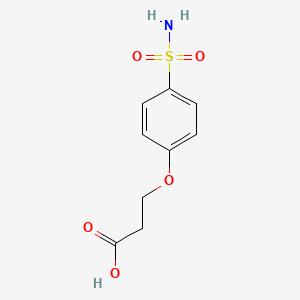
![Potassium trifluoro[(3-methylphenyl)methyl]boranuide](/img/structure/B3379691.png)
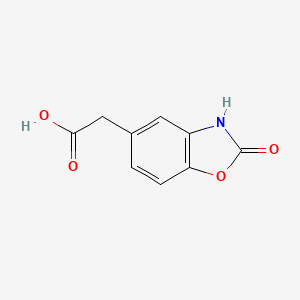
![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)
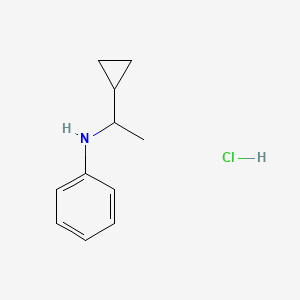
![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)
